N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a naphthalene-linked acetamido group at position 5 and a thioether-linked acetamide at position 2. The latter is further functionalized with a benzo[d][1,3]dioxole (piperonyl) methyl group. This structural complexity combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c29-21(11-17-6-3-5-16-4-1-2-7-18(16)17)26-23-27-28-24(34-23)33-13-22(30)25-12-15-8-9-19-20(10-15)32-14-31-19/h1-10H,11-14H2,(H,25,30)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTQOZVHXBASAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol through a cyclization reaction with formaldehyde under acidic conditions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is often prepared by reacting thiosemicarbazide with a carboxylic acid derivative, such as acetic anhydride, under reflux conditions.
Coupling Reactions: The naphthalene moiety is introduced via an acylation reaction, where naphthalene-1-acetic acid is reacted with thiosemicarbazide to form the naphthyl-thiadiazole intermediate.
Final Assembly: The final compound is assembled by coupling the benzodioxole intermediate with the naphthyl-thiadiazole intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to consolidate findings from various studies regarding its biological activity, including synthesis methods, mechanisms of action, and efficacy against different cell lines.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thiadiazole derivative. The molecular formula is , with a molecular weight of approximately 438.56 g/mol. Its structural components are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have demonstrated significant cytotoxic effects against various cancer cell lines:
In these studies, the synthesized compounds exhibited lower IC50 values compared to standard chemotherapy agents like doxorubicin, indicating potent anticancer properties.
The anticancer mechanisms of similar compounds have been investigated through various assays:
- EGFR Inhibition : Compounds were shown to inhibit the epidermal growth factor receptor (EGFR), a common pathway in cancer proliferation.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Flow cytometry analyses revealed that specific derivatives could cause cell cycle arrest at the G2/M phase, suggesting their potential as effective chemotherapeutic agents .
Antimicrobial Activity
Beyond anticancer properties, the compound may also exhibit antimicrobial effects. Research indicates that derivatives with similar structures possess antibacterial activity against various pathogens. For example, compounds derived from thiadiazole frameworks have shown effectiveness against Gram-positive and Gram-negative bacteria .
Case Studies
A notable case study involved the synthesis and evaluation of benzodioxole derivatives for their biological activities:
- Synthesis : The derivatives were synthesized through multi-step reactions involving thiourea formations and subsequent modifications.
- Biological Evaluation : The study assessed the cytotoxicity of these derivatives on Hep3B liver cancer cells using the MTS assay. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 3.94 to 9.12 mM .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole and dioxole structures exhibit significant anticancer properties. For instance, derivatives similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown effectiveness against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that thiadiazole derivatives can inhibit the growth of bacteria and fungi. The presence of the benzo[d][1,3]dioxole ring enhances lipophilicity, which may improve membrane penetration and bioactivity against microbial strains .
Anti-inflammatory Effects
Research has also pointed to anti-inflammatory properties associated with compounds containing similar functional groups. The ability to modulate inflammatory pathways could make this compound a candidate for treating conditions characterized by chronic inflammation .
Case Study 1: Anticancer Screening
A study investigated the anticancer effects of various thiadiazole derivatives in vitro. This compound was synthesized and tested against human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) was determined for several strains, revealing that the compound was particularly effective against Staphylococcus aureus and Candida albicans .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs (Table 1) share the 1,3,4-thiadiazole core but differ in substituents:
- Substituents at position 2 : Thioether-linked acetamides (e.g., ’s compounds 4b–4f) or benzamide derivatives (’s W1).
- Substituents at position 5 : Naphthalene acetamido (target compound) vs. aryl ureido () or phenyl groups ().
- Benzodioxole moiety: Unique to the target compound but structurally related to ’s thiazolidinone derivative, which includes a benzodioxole methylene group.
Table 1: Structural Comparison of 1,3,4-Thiadiazole Derivatives
Physical Properties
- Solubility : The naphthalene and benzodioxole groups likely reduce aqueous solubility compared to ’s oxadiazole derivatives, which incorporate polar (dioxothiazolidinyl) groups.
Table 2: Bioactivity Trends in 1,3,4-Thiadiazole Derivatives
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The multi-step synthesis involves coupling a benzo[d][1,3]dioxole derivative with a functionalized thiadiazole core. Key parameters include:
- Reaction Conditions : Use anhydrous solvents (e.g., DMF or acetonitrile) under inert atmospheres to prevent hydrolysis .
- Catalysts/Bases : Triethylamine (TEA) or sodium hydride can facilitate acylation and thioether formation .
- Temperature Control : Maintain 60–80°C during nucleophilic substitution steps to minimize side reactions .
- Purification : Employ column chromatography or recrystallization (ethanol/water mixtures) for intermediates, validated via TLC/HPLC .
Basic: What analytical techniques are critical for characterizing this compound and confirming its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., naphthalene vs. benzodioxole protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., distinguishing between isomers) .
- Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, thioether S-C at ~600 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities from multi-step synthesis .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the naphthalene and benzodioxole moieties?
Methodological Answer:
- Analog Synthesis : Replace naphthalene with phenyl, biphenyl, or heteroaromatic groups to test π-π stacking effects .
- Benzodioxole Modifications : Substitute with methylenedioxy or methoxy groups to assess steric/electronic impacts on target binding .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) or cytotoxicity (e.g., MTT assays on cancer cell lines) .
- Computational Docking : Use Schrödinger Suite or AutoDock to map interactions with active sites (e.g., hydrophobic pockets favoring naphthalene) .
Advanced: What computational strategies can predict metabolic stability and potential toxicity of this compound?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or pkCSM to estimate solubility (LogP), CYP450 metabolism, and hERG inhibition .
- Metabolite Identification : Use GLORY or MetaSite to simulate Phase I/II metabolism (e.g., oxidation of benzodioxole) .
- Toxicity Profiling : Apply ProTox-II for hepatotoxicity alerts or Ames test predictions for mutagenicity .
Data Contradiction: How to resolve discrepancies in reported biological efficacy across different assay systems?
Methodological Answer:
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm static vs. cidal effects .
- Target Engagement : Use SPR or ITC to measure binding affinity to suspected targets (e.g., bacterial topoisomerase II) .
- Pharmacokinetic Studies : Compare in vitro potency with in vivo efficacy (e.g., murine infection models) to address bioavailability limitations .
Stability: What strategies ensure the compound’s stability under varying pH and oxidative conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (pH 1–13 at 40°C) monitored via HPLC. Buffered formulations (pH 6–8) often enhance stability .
- Oxidation Resistance : Add antioxidants (e.g., BHT) during storage or replace labile thioether groups with sulfones .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
Advanced: How can target identification be systematically approached for this compound?
Methodological Answer:
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- CRISPR Screening : Genome-wide knockout libraries (e.g., Brunello) to identify genes whose loss confers resistance .
- Transcriptomics : RNA-seq analysis of treated cells to map pathway enrichment (e.g., apoptosis, DNA repair) .
Advanced: What methodologies address off-target effects in preclinical studies?
Methodological Answer:
- Selectivity Panels : Screen against kinase/GPCR panels (e.g., Eurofins) to identify promiscuous binding .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by monitoring thermal stabilization of proteins .
- Toxicogenomics : RNA-seq or metabolomics to detect stress pathways (e.g., oxidative stress, ER stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
